N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride
Description
N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a 4-amino-2-methoxyphenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Key structural features include:
- Aromatic moiety: A 4-amino-2-methoxyphenyl group, enabling hydrogen bonding via the amino (-NH₂) and methoxy (-OCH₃) substituents.
- Amide chain: A branched 3-methylbutanamide chain, contributing to lipophilicity and steric effects.
- Ionic form: The hydrochloride salt improves stability and bioavailability .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3;/h4-5,7-8H,6,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGZNXLOBWYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxybenzoic acid and 3-methylbutanoyl chloride.
Amidation Reaction: The 4-amino-2-methoxybenzoic acid is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Ring
a. 3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure : Features a chloro (-Cl) substituent at the 3-position and a methoxy group at the 4-position on the phenyl ring, with a shorter propanamide chain.
- Key Differences: The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound. The chloro group increases electronegativity but may reduce solubility in aqueous media. Crystal packing analysis shows C–H···O interactions and classical N–H···O hydrogen bonds, similar to the target compound’s expected behavior .
b. 2-{[1-(Cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}-3-methylbutanamide
- Structure : Incorporates a pyrazole ring substituted with a 4-fluorophenyl group and cyclohexylmethyl chain.
- The fluorophenyl group enhances metabolic stability compared to the amino-methoxyphenyl group .
Backbone Modifications
a. Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate Hydrochloride
- Structure: An ester derivative with a 4-methoxyphenyl group and a stereospecific (R)-configured amino group.
- Key Differences :
b. 3-O-Acetyltetrahydro-7α-(1-hydroxy-1-methylbutyl)-6,14-endo-ethenooripavine
Pharmacologically Relevant Analogs
a. (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide
- Structure: A degradant with a thiazole-urea moiety and oxazolidinone ring.
Solubility and Stability
- The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 3-chloro-N-(4-methoxyphenyl)propanamide.
- The amino group in the target compound may increase oxidation susceptibility compared to halogenated analogs .
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₈ClN₂O₂
- Molecular Weight : Approximately 258.75 g/mol
- Functional Groups : Amide, amino, and methoxy groups, which contribute to its solubility and reactivity.
The mechanism of action for this compound involves interactions with specific molecular targets. The amino and methoxy groups enhance its binding affinity to various receptors and enzymes. This compound may modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to observed pharmacological effects such as anti-inflammatory and analgesic properties .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
- Anticancer Potential : A study investigating the antiproliferative activity of phenolic compounds found that derivatives similar to this compound effectively inhibited cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM .
- Inhibition of Bacterial Secretion Systems : Research on related compounds has indicated their potential as inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for bacterial virulence . This suggests that this compound could also be explored for antibacterial applications.
Comparative Analysis
The following table compares this compound with similar compounds based on structural features and unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide | Similar amine and butanamide structure | Different substitution pattern |
| N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl] | Sulfonyl group addition | Greater polarity due to sulfonyl group |
| N-(4-Amino-3-methylphenyl)-3-methylbutanamide | Variation in amino substitution | Potentially different biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via isocyanide-based multicomponent reactions (IMCRs), which offer modularity for structural diversification. For example, a Mannich-type reaction using polyformaldehyde and dialkylamine hydrochloride in refluxing ethanol has been employed for similar amino-substituted amides . Optimizing stoichiometry (e.g., 8.0 mmol isocyanide) and purification via column chromatography typically yields ~68% purity. Reaction temperature and solvent polarity should be adjusted to minimize byproducts like unreacted intermediates.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : and NMR should confirm the methoxy group (δ ~3.8 ppm for OCH) and amide carbonyl (δ ~168 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for validating the molecular ion peak (e.g., [M+H] at m/z 285.1475 for CHNOCl).
- HPLC : Purity ≥98% can be confirmed using a C18 column with UV detection at λmax ~255 nm, referencing similar compounds .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Solubility Profile : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 50 mM. For cell-based studies, dilute stock solutions in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with protease targets in tissue engineering?
- Biological Applications : At 10 M, this compound acts as a matrix metalloproteinase (MMP) inhibitor, stabilizing elastic fibers in skin-equivalent models. Its methoxyphenyl group facilitates competitive binding to MMP active sites, while the 3-methylbutanamide moiety enhances metabolic stability. Co-administration with heparanase inhibitors synergistically promotes microfibril assembly, as shown in electron microscopy studies .
Q. How do metabolic pathways influence the compound’s pharmacokinetics in preclinical models?
- Metabolic Characterization : Phase I metabolism involves hepatic CYP450-mediated oxidation of the methoxy group to catechol derivatives, followed by glucuronidation. LC-MS/MS analysis of plasma samples (0–24 h post-dose) reveals a half-life of ~3.5 h in rodents. The hydrochloride salt improves bioavailability (~75% in rats) compared to freebase forms .
Q. What strategies address contradictions in receptor binding data for cannabinoid-related targets?
- Data Reconciliation : Discrepancies in CB1/CB2 receptor affinity (e.g., IC variability across assays) may arise from differences in membrane preparation or radioligand selection. Use orthogonal methods:
- Competitive Binding Assays : Compare displacement of []CP-55,940 vs. []SR141716A.
- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing human CB1/CB2.
- Computational docking studies suggest the 4-amino group forms hydrogen bonds with Ser383 (CB1), while the methylbutanamide tail engages in hydrophobic interactions .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
- Impurity Profiling : Common impurities include desmethyl intermediates (from incomplete O-methylation) and hydrochloride counterion variants. Strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
